molecular formula C20H26Br2N2O B1666597 Adamexine CAS No. 54785-02-3

Adamexine

Cat. No.: B1666597
CAS No.: 54785-02-3
M. Wt: 470.2 g/mol
InChI Key: HJJAXSOTUNRQSF-UHFFFAOYSA-N
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Description

ADAMEXINE is a chemical compound with the molecular formula C20H26Br2N2O.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ADAMEXINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ADAMEXINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ADAMEXINE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

54785-02-3

Molecular Formula

C20H26Br2N2O

Molecular Weight

470.2 g/mol

IUPAC Name

N-[2-[[1-adamantyl(methyl)amino]methyl]-4,6-dibromophenyl]acetamide

InChI

InChI=1S/C20H26Br2N2O/c1-12(25)23-19-16(6-17(21)7-18(19)22)11-24(2)20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15H,3-5,8-11H2,1-2H3,(H,23,25)

InChI Key

HJJAXSOTUNRQSF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3

Appearance

Solid powder

Key on ui other cas no.

54785-02-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamexine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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